6-[(Tert-butoxycarbonyl)amino]hexanoic acid
Overview
Description
“6-[(Tert-butoxycarbonyl)amino]hexanoic acid” is a chemical compound with the molecular formula C11H21NO412. It is also known by other names such as N-alpha-Boc-L-lysine and N2-Boc-L-lysine2. This compound is a polypeptide derivative and can be used to synthesize multifunctional amphiphilic peptide dendrimers3.
Synthesis Analysis
The synthesis of “6-[(Tert-butoxycarbonyl)amino]hexanoic acid” involves several steps. However, the exact process and conditions for the synthesis may vary depending on the specific requirements and the scale of the production45.Molecular Structure Analysis
The molecular structure of “6-[(Tert-butoxycarbonyl)amino]hexanoic acid” is characterized by the presence of a carbonyl group (C=O), an amino group (NH), and a tert-butoxy group (C(CH3)3O) attached to the hexanoic acid backbone12. The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis
The “6-[(Tert-butoxycarbonyl)amino]hexanoic acid” can undergo various chemical reactions due to the presence of reactive functional groups. For example, the carbonyl group can participate in condensation reactions, and the amino group can react with acids to form amides145.Physical And Chemical Properties Analysis
“6-[(Tert-butoxycarbonyl)amino]hexanoic acid” is a solid compound with a molecular weight of 231.29 g/mol12. It has a melting point of 41°C and a boiling point of 166°C under specific conditions6.Scientific Research Applications
1. Deprotection of Boc Amino Acids and Peptides
- Application Summary: This compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures .
- Methods of Application: A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described. The ionic liquid had low viscosity, high thermal stability, and demonstrated a catalytic effect .
2. Dipeptide Synthesis
- Application Summary: “6-[(Tert-butoxycarbonyl)amino]hexanoic acid” is used in the synthesis of dipeptides .
- Methods of Application: The compound was used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results or Outcomes: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
3. Preparation of Esters of 6-Aminohexanoic Acid
- Application Summary: “6-[(Tert-butoxycarbonyl)amino]hexanoic acid” is used in the preparation of esters of 6-aminohexanoic acid as antibacterial agents .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
4. Amino Acid Ionic Liquids
- Application Summary: This compound is used in the preparation of amino acid ionic liquids (AAILs), which have multiple reactive groups and are used for organic synthesis .
- Methods of Application: A series of room-temperature ionic liquids were prepared from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) .
- Results or Outcomes: The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
5. Preparation of N-Succinimidyl Ester
- Application Summary: “6-[(Tert-butoxycarbonyl)amino]hexanoic acid” is used in the preparation of its N-Succinimidyl Ester .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
6. Deprotection of Boc Group
- Application Summary: This compound is used in the deprotection of the tert-butoxycarbonyl (Boc) group, a widely used amine protecting group .
- Methods of Application: The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
4. Amino Acid Ionic Liquids
- Application Summary: This compound is used in the preparation of amino acid ionic liquids (AAILs), which have multiple reactive groups and are used for organic synthesis .
- Methods of Application: A series of room-temperature ionic liquids were prepared from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) .
- Results or Outcomes: The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
5. Preparation of N-Succinimidyl Ester
- Application Summary: “6-[(Tert-butoxycarbonyl)amino]hexanoic acid” is used in the preparation of its N-Succinimidyl Ester .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
6. Deprotection of Boc Group
- Application Summary: This compound is used in the deprotection of the tert-butoxycarbonyl (Boc) group, a widely used amine protecting group .
- Methods of Application: The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
Safety And Hazards
The safety and hazards associated with “6-[(Tert-butoxycarbonyl)amino]hexanoic acid” are not explicitly mentioned in the search results. However, like all chemicals, it should be handled with appropriate safety measures to prevent exposure and contamination14.
Future Directions
The future directions for “6-[(Tert-butoxycarbonyl)amino]hexanoic acid” could involve its use in the synthesis of more complex molecules, particularly in the field of peptide chemistry43. Its potential applications in biomedical research, such as the development of peptide-based therapeutics, could also be explored.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specialized chemical databases or scientific literature.
properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7-9(13)14/h4-8H2,1-3H3,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFDYIJGNPVTAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348464 | |
Record name | 6-[(tert-Butoxycarbonyl)amino]hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(Tert-butoxycarbonyl)amino]hexanoic acid | |
CAS RN |
6404-29-1 | |
Record name | 6-[(tert-Butoxycarbonyl)amino]hexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6404-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-[(tert-Butoxycarbonyl)amino]hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-{[(tert-butoxy)carbonyl]amino}hexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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